molecular formula C9H6ClN3O2 B1624020 1-(2-chloro-4-nitrophenyl)-1H-imidazole CAS No. 862776-43-0

1-(2-chloro-4-nitrophenyl)-1H-imidazole

Cat. No. B1624020
M. Wt: 223.61 g/mol
InChI Key: KOTLGSKWTAGNAD-UHFFFAOYSA-N
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Description

“2-Chloro-4-nitrophenol” is a nitrophenol . It’s used as an intermediate in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . “2-Chloro-4-nitrophenylhydrazine” is another related compound .


Synthesis Analysis

A study mentioned the use of 2-chloro-4-nitrophenyl glycoside donors in glycosyltransferase-catalyzed reactions . Another study mentioned the synthesis of 2-chloro-4-nitrophenyl beta-maltoheptaoside from beta-cyclodextrin using a convenient chemical method .


Molecular Structure Analysis

The molecular formula of “2-Chloro-4-nitrophenol” is C6H4ClNO3 , and that of “(2-Chloro-4-nitrophenyl)hydrazine” is C6H6ClN3O2 .


Chemical Reactions Analysis

A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol (BT) pathway . The BT pathway of the catabolism of 2-chloro-4-nitrophenol in this strain was characterized at the molecular, biochemical, and genetic levels .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-4-nitrophenol” is 173.55 g/mol , and that of “(2-Chloro-4-nitrophenyl)hydrazine” is 187.58 g/mol .

Scientific Research Applications

For example, “2-chloro-4-nitrophenyl-β-d-glucopyranoside” is used in a novel automatable enzyme-coupled colorimetric assay for endo-1,4-β-glucanase (cellulase) . Here’s a brief overview:

  • Application Summary : This compound is used as a substrate in an enzyme-coupled colorimetric assay for endo-1,4-β-glucanase (cellulase), an enzyme widely used in industry .
  • Methods of Application : The enzyme extract containing endo-1,4-β-glucanase is mixed with the substrate solution containing ancillary β-glucosidase. The endo-1,4-β-glucanase acts to liberate 2-chloro-4-nitrophenyl-β-d-glucopyranoside which is rapidly hydrolysed to 2-chloro-4-nitrophenol (CNP) and glucose by the β-glucosidase present with the substrate .
  • Results or Outcomes : This assay methodology addressed many of the limitations of the existing assay methodology and improved the convenience afforded to a user .
  • Photocatalytic and Battery Applications

    • Application Summary : A ligand, 1-(2-chloro-4-nitrophenyl)-3,3-chlorobenzoyl (Tu), has been created through which MnS nanoparticles (NPs) and nanosheets (NSs) have been successfully synthesized . These materials have potential applications in photocatalysis and batteries .
    • Methods of Application : The MnS NPs and NSs were synthesized initially from a single-source precursor (SS) and then from multi-source precursors .
    • Results or Outcomes : The MnS NPs demonstrated higher activity than their bulk sheet for the photocatalytic degradation of four different dyes under visible-light irradiation . More notably, battery applications have been evaluated for MnS NPs by testing their electrochemical discharge/charge at voltage limits .
  • Enzyme-Coupled Colorimetric Assay

    • Application Summary : A novel substrate, namely 4,6-O-(3-ketobutylidene)-4-nitrophenyl-β-d-cellopentaoside, which contains a 2-chloro-4-nitrophenyl group, has been used in a novel automatable enzyme-coupled colorimetric assay for endo-1,4-β-glucanase (cellulase) .
    • Methods of Application : This reagent, termed CELLG5, displays marked advances on its forerunner, CELLG3, which contained 4,6-O-benzylidene-2-chloro-4-nitrophenyl-β-d-cellotrioside .
    • Results or Outcomes : It has been shown to be more generally applicable to a wide range of EGs from various sources and to be more stable to high temperature and high pH conditions .
  • Biodegradation of 2C4NP

    • Application Summary : A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol (2C4NP) via the 1,2,4-benzenetriol (BT) pathway .
    • Methods of Application : The hnp gene cluster was suspected to be involved in the catabolism of 2C4NP because the hnp genes are significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain .
    • Results or Outcomes : HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .
  • α-Amylase Inhibitory Properties

    • Application Summary : A direct chromogenic assay, using 2-chloro-4 nitrophenyl α-D-maltotrioside (CNPG3) as a substrate, has been used to identify α-amylase inhibitory properties of anthocyanin-rich samples .
    • Methods of Application : The direct chromogenic assay demonstrated a 5–10-fold higher sensitivity to determine α-amylase inhibition in various samples, including acarbose as a reference, pure anthocyanins, and anthocyanin-rich samples .
    • Results or Outcomes : The IC50 values of acarbose presented as 37.6 μg/mL and 3.72 μg/mL for the DNS assay and the direct chromogenic assay, respectively .

properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLGSKWTAGNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415455
Record name 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-4-nitrophenyl)-1H-imidazole

CAS RN

862776-43-0
Record name 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.0 g (5.21 mmol) of 3,4-dichloronitrobenzene (Fluka, Buchs, Switzerland), 532 mg (7.81 mmol) imidazole (Aldrich, Buchs, Switzerland) and 1.35 g (10.4 mmol) Hünig's base in 4 ml of DMA are heated in a microwave oven at 180° C. for 1 h 40 min. The reaction mixture is quenched with sat. aqueous NaHCO3 and extracted with EtOAc (2×). The organic layers is washed with sat. aqueous NaHCO3 (3×), with brine, dried over MgSO4, filtered and evaporated. The residue is purified by flash chromatography on silica gel (CH2Cl2-MeOH 1:0 to 93:7) to provide the title compound as an oil. ES-MS: 224 (M+H)+; analytical HPLC: tret=2.11 minutes (Grad 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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